molecular formula C9H9ClF3N B13974679 (S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine

(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B13974679
M. Wt: 223.62 g/mol
InChI Key: RJYIRHYXEOQIOQ-YFKPBYRVSA-N
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Description

(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethylamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-3-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The key step involves the reductive amination of the aldehyde with an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with considerations for scalability, cost-effectiveness, and environmental impact. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The chloro substituent and amine group contribute to binding affinity and specificity towards target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethylamine
  • (S)-1-[2-chloro-3-(difluoromethyl)phenyl]ethylamine
  • (S)-1-[2-bromo-3-(trifluoromethyl)phenyl]ethylamine

Uniqueness

(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the (S)-configuration also imparts chirality, making it distinct from its racemic or ®-enantiomer counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

(1S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

RJYIRHYXEOQIOQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)Cl)N

Origin of Product

United States

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